(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c16-13-8-6-11(7-9-15(17)18)10-14(13)19-12-4-2-1-3-5-12/h1-10H,(H,17,18)/b9-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHOWWNSOOXVDB-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=C(C=CC(=C2)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid typically involves the condensation of 4-fluoro-3-phenoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete condensation and decarboxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The fluoro and phenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and phenoxy groups can enhance binding affinity and specificity, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The biological and chemical properties of cinnamic acid derivatives are heavily influenced by the nature and position of substituents on the phenyl ring. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Acidity : The fluorine atom in the target compound increases the acidity of the carboxylic acid group compared to hydroxyl- or methoxy-substituted analogs due to its electron-withdrawing nature. For example, pKa values for fluorinated cinnamic acids are typically ~1–2 units lower than those of hydroxy-substituted derivatives like p-coumaric acid (pKa ~4.5) .
- Solubility: The bulky phenoxy group reduces aqueous solubility compared to ferulic or caffeic acids, which have polar hydroxy groups. However, this may enhance lipid membrane permeability .
- Stability : The trans (E) configuration stabilizes the molecule against isomerization compared to cis (Z) isomers, as seen in triazole derivatives .
Research Findings and Trends
- Synthetic Accessibility : Fluorinated cinnamic acids, including the target compound, are often synthesized via Horner-Wadsworth-Emmons reactions, as seen in triazole derivatives .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -F, -CF3) enhance electrophilicity, increasing reactivity with biological nucleophiles . Bulky substituents (e.g., phenoxy) may improve selectivity for hydrophobic enzyme pockets .
- Computational Studies: Molecular docking of fluorinated analogs predicts stronger binding to COX-2 compared to non-fluorinated compounds .
Biological Activity
(2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid is a compound of considerable interest in pharmacology due to its diverse biological activities. This article will explore the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Overview of the Compound
The chemical structure of this compound features a prop-2-enoic acid backbone with a phenoxy group substituted at the 4-position. The presence of fluorine in the phenyl ring enhances its biological properties, including increased lipophilicity and potential receptor binding affinity.
- Anti-inflammatory Activity : Research indicates that phenoxy acids can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. The compound may exert effects on pathways involving NF-kB and MAPK signaling, which are crucial in the inflammatory response .
- Antimicrobial Properties : Compounds structurally related to this compound have shown antimicrobial activity against various pathogens. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
- Anticancer Effects : Preliminary studies suggest that this compound may inhibit tumor growth through several mechanisms, including induction of apoptosis and cell cycle arrest in cancer cells. In particular, derivatives of phenoxy acids have demonstrated efficacy against human hepatocellular carcinoma cells by inhibiting HIF-1R protein accumulation under hypoxic conditions .
Study 1: Antitumor Activity
In a study evaluating the antitumor effects of this compound analogs, several compounds were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 10 to 50 μM across different cancer types. Notably, the most effective derivative showed an IC50 of 15 μM against breast cancer cell lines, suggesting a promising avenue for further development in oncology .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Mycobacterium tuberculosis. The study utilized a microdilution method to assess minimum inhibitory concentrations (MIC). The results demonstrated that the compound exhibited potent activity with MIC values as low as 4 μg/mL against rifampin-resistant strains, indicating its potential as an antitubercular agent .
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2E)-3-(4-fluoro-3-phenoxyphenyl)prop-2-enoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a Knoevenagel condensation between 4-fluoro-3-phenoxybenzaldehyde and malonic acid, using a catalytic system of piperidine in ethanol under reflux. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF) and reaction time (24–48 hours) to improve yield . For stereochemical control, chiral catalysts like L-proline may be employed to enhance enantiomeric excess . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) is critical to isolate the (2E)-isomer .
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the α,β-unsaturated proton (δ 6.8–7.2 ppm, doublet, J = 15.8 Hz) and carboxylic acid proton (δ 12–13 ppm, broad). Fluorine atoms induce splitting in aromatic protons .
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and ~1650 cm⁻¹ (C=C stretch).
- HRMS : Molecular ion peak [M-H]⁻ at m/z 315.0764 (calculated for C₁₅H₁₀F₃O₃⁻) .
- Cross-validate with X-ray crystallography (if crystalline) to confirm stereochemistry and packing behavior .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : The compound is sensitive to light and moisture due to the α,β-unsaturated carboxylic acid moiety. Store at -20°C in amber vials under inert gas (N₂/Ar). Stability tests via accelerated degradation (40°C/75% RH for 14 days) can identify decomposition products (e.g., decarboxylation or isomerization) using LC-MS .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity and intermolecular interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometry at the B3LYP/6-311+G(d,p) level .
- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to study hydrogen bonding with water or protein targets .
- Use InChIKey
NAHAKDRSHCXMBT-ZCFIWIBFSA-N(or similar) for database cross-referencing .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS plasma analysis. Low oral absorption may explain in vivo–in vitro discrepancies .
- Metabolite Identification : Use hepatic microsomes (human/rat) to identify phase I/II metabolites. Fluorine atoms may resist oxidative metabolism .
- Protein Binding Assays : Measure binding affinity to serum albumin (SPR or equilibrium dialysis) to quantify free drug availability .
Q. How can stereochemical effects on biological activity be systematically evaluated?
- Methodological Answer :
- Chiral Synthesis : Prepare (2Z)-isomer and enantiomers via asymmetric catalysis (e.g., Evans oxazolidinones) .
- Biological Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2) to determine stereospecificity.
- Molecular Docking : Map interactions with target proteins (e.g., COX-2 active site) using AutoDock Vina. Fluorine’s electronegativity may enhance halogen bonding .
Methodological Challenges
Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer :
- HPLC-DAD/ELSD : Use a reversed-phase column (C8/C18) with gradient elution (0.1% TFA in water/acetonitrile). Detect impurities at 254 nm .
- GC-MS : Identify volatile byproducts (e.g., decarboxylated derivatives) with a DB-5MS column .
- NMR qNMR : Quantify residual solvents (DMSO, THF) using deuterated solvents and an internal standard (e.g., maleic acid) .
Q. How can environmental exposure risks be mitigated during large-scale synthesis?
- Methodological Answer :
- Waste Treatment : Neutralize acidic waste with NaHCO₃ before disposal. Adsorb organic residues on activated carbon .
- PPE Protocols : Use OV/AG/P99 respirators (NIOSH-certified) and butyl rubber gloves during handling .
- Ventilation : Perform reactions in fume hoods with scrubbers to capture volatile fluorine-containing byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
